1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Description
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a thiazole-based organic compound featuring a 2,3-dichloroaniline substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. The acetyl group (1-ethanone) at the 5-position enhances its structural versatility for biological interactions.
For example, similar compounds are synthesized via reactions of hydrazinyl-thiazoles with aldehydes or via coupling of thiazole intermediates with halogenated aryl amines under mild heating .
Properties
IUPAC Name |
1-[2-(2,3-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-6-11(7(2)17)18-12(15-6)16-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRXXREZSVCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2,3-dichloroaniline with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: The 2,3-dichloroanilino group in the target compound may enhance lipophilicity (higher XLogP3) compared to mono-chlorinated analogues (e.g., 4-chlorophenyl derivative in ).
DNA Gyrase B Inhibition
Molecular dynamics simulations of hybrid chalcone-thiazole derivatives revealed the following IC₅₀ values for DNA gyrase B inhibition:
| Compound ID | Structure | IC₅₀ (nM) | Binding Affinity (pKd) |
|---|---|---|---|
| 15 (Training) | (2E)-3-(2,3-dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one | 61.2 | 7.21 |
| 16 (Training) | (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one | 36.8 | 7.43 |
The dichlorophenyl substituent in Compound 15 (structurally closest to the target compound) shows moderate inhibition, while the phenyl derivative (Compound 16) exhibits higher potency, suggesting steric and electronic effects influence activity .
Antimicrobial and Anticancer Potential
- The compound [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5) demonstrates broad-spectrum biological activity, including anticancer and antibacterial effects .
- Derivatives like 1-[2-(4-ethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 71047-51-3) are reported in antimicrobial screening pipelines .
Biological Activity
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H11Cl2N3OS
- Molecular Weight : 316.206 g/mol
- CAS Number : 946387-05-9
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes by binding to their active sites, disrupting normal biochemical processes.
- DNA Interaction : The compound may intercalate into DNA, impacting replication and transcription.
- Cell Membrane Disruption : It can integrate into cell membranes, altering their permeability and function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effective inhibition against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Activity
The compound has demonstrated promising anticancer effects in various cell lines. Notably, it exhibits cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma).
Study on Antitumor Activity
A study published in MDPI reported that thiazole derivatives including our compound displayed significant antitumor activity by inducing apoptosis in cancer cells. The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the cytotoxic effects.
Study on Enzyme Inhibition
Another investigation assessed the inhibition of acetylcholinesterase (AChE) by the compound. Results showed a potent inhibition profile, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
